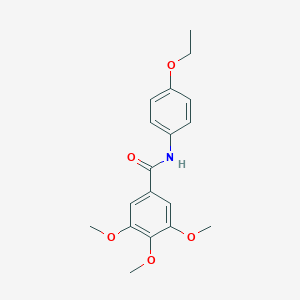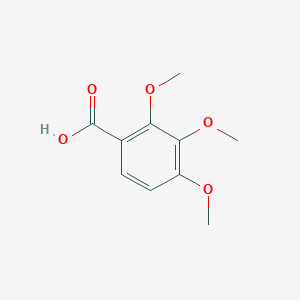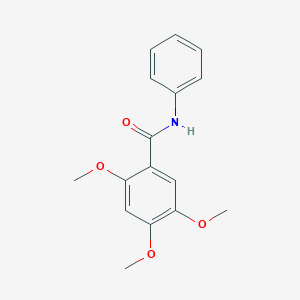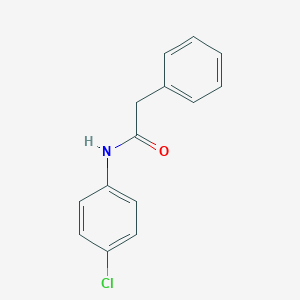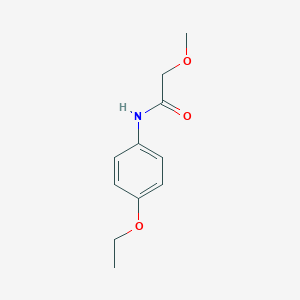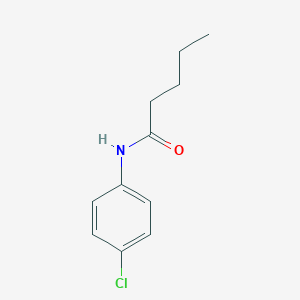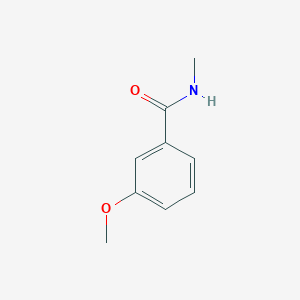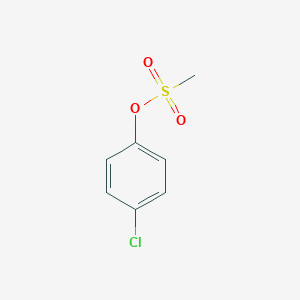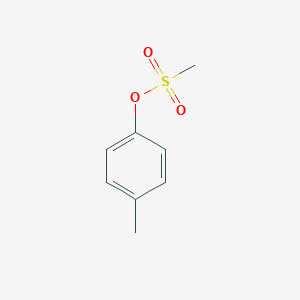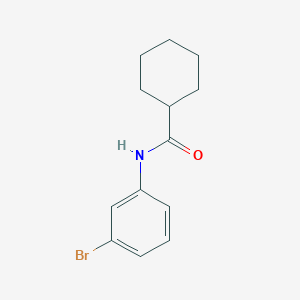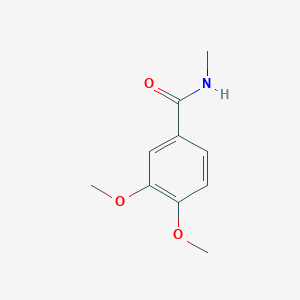![molecular formula C10H12O3S B184551 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid CAS No. 18926-47-1](/img/structure/B184551.png)
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid, also known as 2-MMP, is a potent sulfonamide-containing carboxylic acid derivative with a wide range of applications in the scientific research field. It is a versatile compound that has been used in the synthesis of various compounds, such as sulfonamides, sulfones, and other related compounds. It has also been used as a starting material for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and biochemicals. In addition, it has been used in various biochemical and physiological studies, due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Biotechnological and Chemical Applications
Lactic Acid Production from Biomass : Lactic acid, a crucial hydroxycarboxylic acid, is derived from biomass fermentation, showcasing the potential of utilizing bio-based chemicals for producing valuable compounds. Similar methods could explore the conversion of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid from biomass or its role in synthesizing biodegradable polymers and other chemicals (Gao, Ma, & Xu, 2011).
Antioxidant Activity Studies : Research on antioxidants highlights the importance of phenolic compounds in preventing diseases and managing oxidative stress. Investigations into the structure-activity relationships of such compounds suggest that 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could have antioxidant properties worth exploring, given its phenolic nature (Razzaghi-Asl et al., 2013).
Pharmacological Importance of Phenolic Compounds : Syringic acid, a phenolic compound, demonstrates a wide range of therapeutic applications, suggesting that structurally or functionally similar compounds like 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid may also possess significant biomedical and industrial applications (Srinivasulu et al., 2018).
Corrosion Inhibition for Metals : The review on organic corrosion inhibitors indicates that compounds with specific functional groups can effectively prevent metal corrosion in acidic solutions. Given its structural features, 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could be investigated for its potential as a corrosion inhibitor, particularly if it contains functional groups similar to those mentioned in the study (Goyal et al., 2018).
Environmental and Analytical Chemistry Applications
- Herbicide Sorption and Environmental Impact : The comprehensive review of 2,4-D and other phenoxy herbicide sorption to various soils and minerals underscores the complexity of environmental interactions of such chemicals. Research into the environmental fate and sorption behavior of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could provide valuable insights into its potential environmental impacts and remediation strategies (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFCNAYBAHKUKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314283 |
Source


|
| Record name | NSC281803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid | |
CAS RN |
18926-47-1 |
Source


|
| Record name | NSC281803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC281803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

